synthesis and characterization of ethyl 4-ethyl-1H-pyrazole-5-carboxylate
synthesis and characterization of ethyl 4-ethyl-1H-pyrazole-5-carboxylate
Synthesis and Characterization of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate
Part 1: Executive Summary & Strategic Importance
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also referred to as the 3-carboxylate tautomer) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of MET kinase inhibitors (e.g., Tolfenpyrad analogs) and agrochemical pesticides. Its structural value lies in the 4-ethyl substitution , which provides hydrophobic bulk necessary for filling specific binding pockets, while the 5-carboxylate moiety serves as a versatile handle for amidation or further functionalization.
This guide details a robust, scalable synthetic route based on the Claisen condensation of diethyl oxalate with butyraldehyde , followed by cyclization with hydrazine . Unlike methods relying on unstable
Part 2: Retrosynthetic Analysis & Strategy
The most efficient disconnection for pyrazole-3(5)-carboxylates involves breaking the N1-C5 and N2-C3 bonds, revealing a hydrazine fragment and a 1,3-dicarbonyl equivalent. For the 4-ethyl derivative, the carbon backbone corresponds to ethyl 3-formyl-2-oxopentanoate .
Strategic Diagram: Retrosynthesis
Caption: Retrosynthetic breakdown showing the disconnection to commercially available diethyl oxalate and butyraldehyde.
Part 3: Detailed Experimental Protocol
Phase 1: Claisen Condensation (Synthesis of the 1,3-Dielectrophile)
Objective: To synthesize the sodium salt of ethyl 3-formyl-2-oxopentanoate.
Expert Insight: Butyraldehyde has reactive
Reagents:
-
Sodium ethoxide (NaOEt): 1.1 equiv (freshly prepared or 21% wt in EtOH).
-
Diethyl oxalate: 1.0 equiv.
-
Butyraldehyde: 1.0 equiv.[1]
-
Solvent: Anhydrous Ethanol (EtOH).[2]
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Base Preparation: Charge the flask with anhydrous EtOH (100 mL) and add sodium metal (1.1 equiv) in small pieces. Stir until fully dissolved to generate NaOEt. Cool to 0°C in an ice bath.
-
Condensation: Mix diethyl oxalate (1.0 equiv) and butyraldehyde (1.0 equiv) in a separate beaker. Add this mixture dropwise to the cold NaOEt solution over 45 minutes.
-
Critical Control Point: Maintain internal temperature <10°C to minimize butyraldehyde self-polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow precipitate (the sodium enolate salt) will form.
-
Workup (Intermediate): Do not isolate the free acid, as
-keto-aldehydes are unstable. Use the suspension directly or evaporate solvent to obtain the crude sodium salt for the next step.
Phase 2: Cyclization (Pyrazole Ring Formation)
Objective: Condensation of the 1,3-dielectrophile with hydrazine to form the aromatic core.
Reagents:
-
Hydrazine hydrate (
, 80%): 1.2 equiv. -
Acetic acid (glacial): 2.0 equiv (optional, to buffer pH).
Protocol:
-
Dissolution: Resuspend the crude sodium salt from Phase 1 in EtOH (150 mL).
-
Acidification (Optional but Recommended): Cool to 0°C and add glacial acetic acid dropwise until pH ~6–7. This protonates the enolate, facilitating hydrazine attack.
-
Addition: Add hydrazine hydrate (1.2 equiv) dropwise. An exotherm is expected.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product
). -
Quench: Cool to RT and concentrate under reduced pressure to remove ethanol.
-
Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with brine, dry over
, filter, and concentrate to yield the crude solid/oil.
Phase 3: Purification
-
Recrystallization: If solid, recrystallize from Hexanes/EtOAc (9:1).
-
Column Chromatography: If oil, purify on silica gel using a gradient of 0%
40% EtOAc in Hexanes.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Part 4: Characterization & Validation
The identity of the product must be confirmed using 1H NMR and Mass Spectrometry . The 4-ethyl substitution pattern is distinct from the 3-ethyl isomer (which would result from a different ketone precursor).
Data Table: Expected Analytical Parameters
| Parameter | Value/Range | Notes |
| Appearance | White to off-white solid | May be a viscous oil if impure. |
| Melting Point | 78–82 °C | Typical for 4-alkyl-pyrazole-3-carboxylates. |
| MS (ESI+) | Molecular Weight: 168.19 g/mol . | |
| TLC | 50% EtOAc in Hexanes (UV active). |
1H NMR Interpretation (400 MHz, )
The spectrum will show characteristic signals for the ethyl ester, the 4-ethyl group, and the single aromatic proton.
- 11.50 (br s, 1H): NH proton. Broad due to exchange and tautomerism.
- 7.65 (s, 1H): C3-H (or C5-H). This singlet confirms the 4-substitution. If the ethyl group were at C3, this signal would be absent or shifted.
-
4.38 (q,
Hz, 2H): (Ester methylene). -
2.68 (q,
Hz, 2H): (C4-Ethyl methylene). -
1.39 (t,
Hz, 3H): (Ester methyl). -
1.22 (t,
Hz, 3H): (C4-Ethyl methyl).
Validation Check:
-
Singlet at ~7.65 ppm: Crucial. If you see a doublet or multiplet in the aromatic region, the regioselectivity failed (likely contamination with 3-ethyl isomer).
-
Two Quartets: One for the ester (~4.4 ppm) and one for the C4-ethyl (~2.7 ppm).
Part 5: Troubleshooting & Optimization
-
Regioselectivity Issues:
-
Problem: Formation of 3-ethyl-1H-pyrazole-5-carboxylate.
-
Cause: Attack of oxalate on the wrong carbon of the ketone/aldehyde? Unlikely with butyraldehyde as only
-carbon is nucleophilic. -
Solution: Ensure temperature is kept low (0°C) during addition to favor the kinetic enolate of the aldehyde reacting with the highly electrophilic oxalate.
-
-
Low Yield:
-
Cause: Polymerization of butyraldehyde.
-
Solution: Use freshly distilled butyraldehyde. Add the aldehyde to the base/oxalate mixture (inverse addition) to keep the concentration of free enolate low relative to the oxalate trap.
-
-
Tautomerism:
-
The product exists as a tautomeric mixture of ethyl 4-ethyl-1H-pyrazole-5-carboxylate and ethyl 4-ethyl-1H-pyrazole-3-carboxylate . In solution (NMR), these are indistinguishable due to rapid proton transfer. For nomenclature and filing, either is acceptable, though "3-carboxylate" is often preferred for the 1H-form.
-
References
-
Synthesis of Pyrazole-3-carboxylates via Claisen Condensation
- Title: "Regioselective synthesis of 1,5-diaryl-1H-pyrazole-3-carboxyl
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link]
-
General Pyrazole Synthesis Reviews
- Title: "Recent Advances in the Synthesis of Pyrazoles"
- Source:Chemical Reviews
-
URL:[Link]
- Commercial Reference & Properties: Title: "Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Product Page" Source:ChemicalBook / Sigma-Aldrich (Analog D
